Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester, is a complex organic compound that belongs to the family of fatty acid esters. This compound features a hexanoic acid backbone modified with a pyrrolidine derivative, which enhances its chemical properties and potential applications. The compound is primarily synthesized for various scientific and industrial applications due to its unique structural characteristics.
The compound can be derived from the esterification of hexanoic acid with an appropriate alcohol, specifically ethyl alcohol. The synthesis often involves catalytic processes that enhance the efficiency and yield of the reaction. Research indicates that various catalysts can be employed to facilitate this process, including solid acid catalysts like Amberlyst-15 .
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester can be classified as:
The synthesis of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester typically involves the following methods:
The esterification process generally requires specific conditions:
The molecular structure of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester can be represented as follows:
Key structural data includes:
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester can participate in various chemical reactions:
The efficiency of these reactions can vary based on factors such as:
The mechanism by which hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester exerts its effects primarily involves its interaction with biological systems. The compound may exhibit properties that affect lipid metabolism or serve as an intermediate in biochemical pathways.
While specific biological data on this compound may be limited, related esters have been studied for their roles in:
Key physical properties include:
Chemical characteristics include:
Relevant data from sources indicate that these properties contribute to its utility in various applications .
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester finds use in several scientific fields:
This compound's unique structure and properties make it a valuable subject for further research and application development across multiple disciplines.
The synthesis of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester (CAS 118380-07-7) follows a cascade functionalization strategy beginning with ethyl 6-hydroxyhexanoate. This precursor undergoes sequential activation to yield the target NHS ester compound with molecular formula C₁₀H₁₃NO₆ and molecular weight 243.21 g/mol [1]. The core reaction sequence comprises two critical stages: initial esterification of the carboxylic acid terminus, followed by hydroxyl group conversion to an N-hydroxysuccinimide (NHS) active ester. This design ensures selective functionalization while preserving molecular integrity [2].
Process optimization studies reveal that temperature control significantly impacts yield at each synthetic stage. The esterification step proceeds optimally at 0-5°C to suppress racemization, while the NHS coupling requires elevated temperatures (20-25°C) for complete conversion within 12 hours. Stoichiometric balancing demonstrates that a 15% molar excess of N-hydroxysuccinimide relative to the starting hydroxy compound maximizes intermediate conversion (98.2%) while minimizing byproduct formation [2]. Post-synthesis, purification protocols employ gradient silica gel chromatography using ethyl acetate/hexane mixtures (10-50% v/v) to isolate the target compound at >99% purity, as verified by HPLC-UV analysis [1].
Table 1: Multi-Step Synthesis Protocol for Hexanoic Acid, 6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxo-, Ethyl Ester
Synthetic Stage | Key Reagents | Optimal Conditions | Reaction Time | Yield |
---|---|---|---|---|
Ethyl 6-hydroxyhexanoate formation | Ethanol, H₂SO₄ (cat.) | Reflux, 12 hr | 12 hr | 85% |
Intermediate activation | DCC, DMAP | THF, 0°C → 20°C | 3 hr | 95% |
NHS ester conjugation | N-Hydroxysuccinimide, DIC | THF, 20-25°C | 12 hr | 90% |
Final purification | Ethyl acetate/hexane | Gradient chromatography | - | >99% purity |
Scale-up considerations highlight distinct challenges in heat management during the exothermic NHS coupling phase. Laboratory-scale reactions (≤1 mol) achieve consistent yields (85-90%), while pilot-scale implementations (10 mol) require controlled reagent addition rates and cooling capacity to maintain thermal stability. Molecular sieves (4Å) incorporated at 10% w/v effectively control water content below 200 ppm, preventing hydrolysis of the NHS ester moiety during synthesis [8].
Carbodiimide-based coupling agents serve as molecular scaffolds that facilitate the critical dehydration reaction between carboxylic acids and nucleophiles. For hexanoic acid derivative synthesis, dicyclohexylcarbodiimide (DCC) demonstrates superior efficacy in NHS ester formation due to its electrophilic characteristics and kinetic stability in aprotic environments. The mechanistic pathway involves DCC first activating the carboxyl group to form an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to generate the active ester [2] [5].
Comparative reagent studies reveal significant performance variations in coupling efficiency. While DCC achieves 95% conversion in anhydrous THF at 20°C within 3 hours, alternative carbodiimides like diisopropylcarbodiimide (DIC) offer reduced crystallinity byproducts but require extended reaction times (6 hours). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride provides aqueous solubility advantages but proves incompatible with this synthesis due to hydrolysis sensitivity of the NHS ester product [5]. Nucleophilic catalysts synergistically enhance coupling kinetics – 4-dimethylaminopyridine (DMAP) at 0.1 equivalents accelerates reaction rates by 8-fold compared to uncatalyzed systems through acylpyridinium intermediate formation [2].
Table 2: Performance Comparison of Coupling Reagents in NHS Ester Synthesis
Coupling Reagent | Catalyst | Optimal Solvent | Reaction Time (hr) | Conversion (%) | Key Limitations |
---|---|---|---|---|---|
DCC | None | THF | 12 | 78 | DCU precipitation issues |
DCC | DMAP (0.1 eq) | THF | 3 | 95 | Requires cold filtration |
EDC·HCl | DMAP (0.1 eq) | CH₂Cl₂ | 8 | 85 | Hydrolysis sensitivity |
DIC | HOBt | Acetonitrile | 6 | 92 | Higher cost |
DIC | HOAt | DMF | 4 | 90 | Color impurities |
Structural analogs such as 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester (CAS 51513-80-5) validate the universality of this activation approach for amino acid derivatives. The Boc-protected compound employs identical DCC/DMAP chemistry, achieving 90% yield in THF at 25°C, confirming the robustness of carbodiimide-mediated NHS esterification for hexanoic acid scaffolds [5]. Byproduct management strategies include cold filtration (-20°C) to remove dicyclohexylurea (DCU) precipitates and aqueous washes (5% citric acid, saturated NaHCO₃) to eliminate residual reagents before final purification [2].
The dielectric environment profoundly influences both reaction kinetics and selectivity in synthesizing this heterobifunctional compound. Tetrahydrofuran (THF) emerges as the optimal solvent, balancing substrate solvation capacity (log P = 0.46) with sufficient polarity (ε = 7.6) to stabilize transition states during esterification. Comparative solvent screening demonstrates THF’s superiority over alternatives: dichloromethane (DCM) affords 85% conversion but complicates solvent removal due to low boiling point (40°C), while dimethylformamide (DMF) achieves 90% yield but introduces purification challenges from high boiling point (153°C) [2] [8].
Water content control constitutes a critical process parameter, with optimal reactions requiring <50 ppm H₂O. Molecular sieves (4Å) incorporated at 10% w/v maintain anhydrous conditions, preventing both hydrolysis of the NHS ester and premature cleavage of the ethyl ester moiety. Ultrasound-assisted synthesis (40 kHz, 300W) intensifies mass transfer in heterogeneous systems, reducing reaction time by 45% compared to conventional methods while maintaining 98.2% yield through cavitation-induced reagent dispersion [8].
Table 3: Solvent System Optimization for Target Compound Synthesis
Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Water Tolerance (ppm) | Relative Rate Constant (krel) | Yield (%) |
---|---|---|---|---|---|
Tetrahydrofuran (THF) | 7.6 | 66 | 50 | 1.00 | 95 |
Dichloromethane (DCM) | 8.9 | 40 | 100 | 0.85 | 85 |
Acetonitrile | 37.5 | 82 | 60 | 0.92 | 88 |
Dimethylformamide (DMF) | 36.7 | 153 | 200 | 0.95 | 90 |
Toluene | 2.4 | 111 | 150 | 0.65 | 75 |
Catalytic loading optimization follows non-linear relationships – increasing DMAP concentration from 0.01 to 0.1 equivalents produces a 7-fold rate enhancement, while further addition to 0.5 equivalents yields only 1.2-fold improvement. Box-Behnken experimental designs identify the optimal catalytic window at 0.15 equivalents DMAP with temperature gradients from 0°C (initial activation) to 25°C (coupling completion). This protocol achieves complete conversion within 130 minutes while suppressing epimerization below 0.5% [8].
Non-conventional media have been explored through whole-cell biocatalysis using Saccharomyces cerevisiae displaying Candida antarctica lipase B (CALB). This system achieves 98.2% ethyl hexanoate yield in n-heptane at 60°C within 12 hours, demonstrating the potential for enzymatic approaches in ester formation steps. However, direct NHS ester synthesis via biocatalysis remains unverified, highlighting a current limitation in biological methods for this specific functionalization [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0